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Compound of Interest

Compound Name: t-TUCB

Cat. No.: B611539

An in-depth exploration of the chemical structure, properties, and therapeutic potential of the
soluble epoxide hydrolase inhibitor, trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-
cyclohexyloxy}-benzoic acid (t-TUCB).

Abstract

trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid, commonly known
as t-TUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By
preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators
known as epoxyeicosatrienoic acids (EETs), t-TUCB has demonstrated significant therapeutic
potential in a range of preclinical models. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and biological activities of t-
TUCB. It details key experimental protocols for its synthesis and evaluation and visualizes its
known mechanisms of action through signaling pathway diagrams. This document is intended
to serve as a valuable resource for researchers, scientists, and drug development
professionals investigating the therapeutic applications of SEH inhibition.

Chemical Structure and Physicochemical Properties

t-TUCB is a urea-based compound with a central cyclohexyl linker. Its chemical structure is
characterized by a trifluoromethoxy-substituted phenylurea group and a benzoic acid moiety,
which contribute to its high affinity and selectivity for the SEH enzyme.
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Table 1: Physicochemical and Pharmacological Properties of t-TUCB

Property Value Reference

trans-4-{4-[3-(4-
IUPAC Name trifluoromethoxyphenyl)ureido] [1]

cyclohexyloxy}benzoic acid

Molecular Formula C21H21F3N20s [2]
Molecular Weight 438.4 g/mol [2]
CAS Number 948304-40-3 [2]
Appearance Crystalline solid [3]
Melting Point 212.2 °C [3]

. Soluble to 100 mM in DMSO; 5
Solubility ) [2][3]
pg/mL in water

cLogP 1.6 [3]

ICso (SEH) 0.9 nM (human) [2][4]

Mechanism of Action and Biological Activities

t-TUCB exerts its biological effects primarily through the potent and selective inhibition of
soluble epoxide hydrolase (sEH).[2][4] SEH is a key enzyme in the metabolism of arachidonic
acid, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETSs) to their less active diol
counterparts, dihydroxyeicosatrienoic acids (DHETSs).[5] By inhibiting sEH, t-TUCB stabilizes
and increases the bioavailability of EETs, which possess a wide range of beneficial biological
activities, including anti-inflammatory, analgesic, vasodilatory, and cardioprotective effects.[1][5]

The therapeutic effects of t-TUCB have been demonstrated in various preclinical models,
where it has shown efficacy in reducing inflammation, alleviating neuropathic and inflammatory
pain, protecting against myocardial ischemic injury, and improving metabolic parameters.[1][5]

[6]

Key Signaling Pathways
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The inhibition of SEH by t-TUCB and the subsequent elevation of EET levels modulate several
key signaling pathways implicated in inflammation, pain, and cardiovascular function.

NF-kB Signaling Pathway

t-TUCB has been shown to suppress the activation of the NF-kB (nuclear factor kappa-light-
chain-enhancer of activated B cells) signaling pathway.[2] Elevated EETs can inhibit the
degradation of IkBa, a protein that sequesters NF-kB in the cytoplasm. This prevents the
translocation of NF-kB to the nucleus, thereby downregulating the expression of pro-
inflammatory genes.
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Caption: t-TUCB inhibits sEH, leading to increased EETs, which in turn inhibit the NF-kB
pathway.

eNOS/NO Signaling Pathway

t-TUCB has been reported to enhance the phosphorylation of endothelial nitric oxide synthase
(eNOS), leading to increased production of nitric oxide (NO).[2] NO is a potent vasodilator and
plays a crucial role in maintaining cardiovascular homeostasis. The increased bioavailability of
EETs following sEH inhibition contributes to the activation of eNOS.
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t-TUCB Modulation of eNOS/NO Signaling Pathway

bhosphorylation

p-eNOS (Active)

catalyzes conversion

Y

[Nitric Oxide (NO)]

Vasodilation

Click to download full resolution via product page

Caption: t-TUCB enhances eNOS activity and NO production by increasing EET levels.
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PPARY/IPPARa Signaling Pathway

Studies have suggested that the effects of t-TUCB may also be mediated through the
activation of peroxisome proliferator-activated receptors gamma (PPARYy) and alpha (PPARQ).
[7] EETs can act as endogenous ligands for these nuclear receptors, which are key regulators

of glucose and lipid metabolism, as well as inflammation.
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Caption: t-TUCB-mediated increase in EETs can activate PPARy and PPARa signaling.
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Quantitative Data

The following tables summarize key quantitative data from preclinical studies of t-TUCB.

Table 2: In Vitro Activity of t-TUCB

Parameter Species Value Reference
ICso (SEH) Human 0.9 nM [2][4]
ICs0 (SEH) Rabbit 2.0 nM [8]

Table 3: Pharmacokinetic Parameters of t-TUCB in Horses (Intravenous Administration)

] Volume of

Terminal Half- Clearance L
Dose (mgl/kg) . Distribution Reference

life (h) (mL/h/kg)

(L/kg)

0.1 13+3 68 + 15 - [5]
0.3 13+ 0.5 48 +5 - [5]
1.0 24 +5 14 +1 - [5]

Table 4: In Vivo Efficacy of t-TUCB in a Rat Model of Myocardial Infarction

Dose (mg/kg, p.o.) Infarct Size Reduction (%) Reference
3 15.90 [1]
10 46.60 (1]
30 40.44 [1]

Table 5: Analgesic Effect of t-TUCB in a Horse Model of Inflammatory Joint Pain
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Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and
evaluation of t-TUCB, based on published literature.

Synthesis of t-TUCB

The synthesis of t-TUCB has been described in detail in the literature.[5] A general multi-gram
scale synthesis is performed according to established methodologies.

Experimental Workflow for t-TUCB Synthesis
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General Synthesis Workflow for t-TUCB
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Caption: A simplified workflow for the chemical synthesis of t-TUCB.
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In Vivo Cardioprotection Study in Rats

This protocol describes the evaluation of t-TUCB's cardioprotective effects in a rat model of
isoproterenol (ISO)-induced myocardial infarction.[1]

e Animals: Male Wistar rats.

e Treatment: t-TUCB is administered orally (p.0.) at doses of 3, 10, and 30 mg/kg for 14 days.
A vehicle control group receives the vehicle alone.

 Induction of Myocardial Infarction: On days 13 and 14, all groups except the normal control
receive subcutaneous injections of isoproterenol (150 mg/kg).

e Assessments (24h after last ISO injection):

o

Electrocardiogram (ECG): Monitor for changes in ECG parameters.

o Biochemical Markers: Measure serum levels of creatine kinase-MB (CK-MB) and lactate
dehydrogenase (LDH).

o Infarct Size Measurement: Histological analysis of heart tissue to determine the
percentage of infarct area.

o Oxidative Stress Markers: Assess levels of lipid peroxidation, catalase, and superoxide
dismutase in cardiac tissue.

In Vivo Anti-inflammatory and Analgesic Study in Horses

This protocol outlines a method to assess the anti-inflammatory and anti-nociceptive effects of
t-TUCB in a horse model of lipopolysaccharide (LPS)-induced synovitis.[5]

¢ Animals: Adult healthy mares.

o Study Design: A randomized, crossover, blinded, vehicle-controlled design with a washout
period between treatments.

e Induction of Synovitis: 3 ug of LPS is injected into one radiocarpal joint.
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e Treatment: t-TUCB is administered intravenously (i.v.) at doses of 0.03, 0.1, 0.3, and 1.0
mg/kg immediately after LPS injection. A vehicle control group receives DMSO.

e Outcome Assessments (up to 48 hours post-treatment):
o Lameness and Pain Scores: Assessed by blinded observers.
o Tactile Allodynia: Measured to assess sensitivity to touch.

o Blood and Synovial Fluid Analysis: Collection of samples to determine t-TUCB
concentrations and inflammatory cell counts.

In Vitro Brown Adipogenesis Assay

This protocol describes an in vitro method to evaluate the effect of t-TUCB on the
differentiation of brown preadipocytes.[7]

e Cell Line: Murine brown preadipocyte cell line.
« Differentiation Protocol:
o Induce differentiation of confluent preadipocytes in differentiation medium.

o Treat cells with various concentrations of t-TUCB (e.g., 5, 10, 20 uM) or vehicle control
(DMSO) during the differentiation period (typically 6 days).

e Assessments:
o Lipid Accumulation: Staining with Oil Red O and quantification of absorbance.

o Gene Expression Analysis: Quantitative PCR (qPCR) to measure the mRNA levels of
brown adipocyte markers (e.g., Ucpl, Pgc-1a).

o Protein Expression Analysis: Western blotting to measure the protein levels of key markers
(e.g., UCP1, PGC-10).

Conclusion
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t-TUCB is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-
defined chemical structure and promising therapeutic properties. Its ability to modulate key
signaling pathways involved in inflammation, pain, and cardiovascular function underscores its
potential for the development of novel therapeutics. The experimental protocols and
guantitative data summarized in this guide provide a solid foundation for further research and
development of t-TUCB and other sEH inhibitors. As our understanding of the intricate roles of
EETs in health and disease continues to grow, targeted inhibition of sEH with compounds like t-
TUCB represents a compelling strategy for addressing a range of unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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